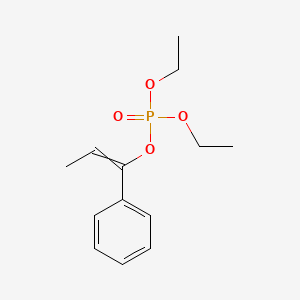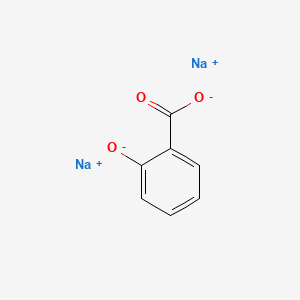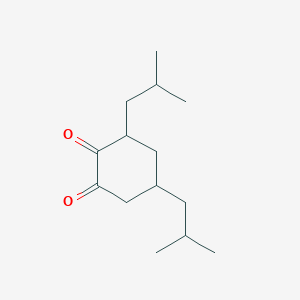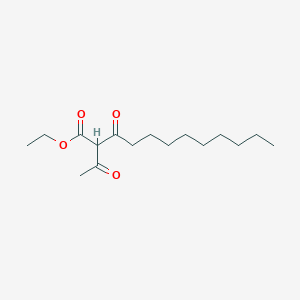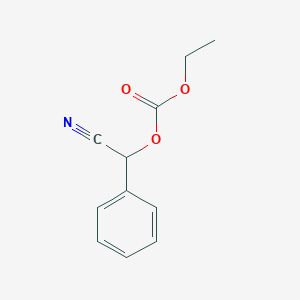![molecular formula C20H26N4O2 B14724104 2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol CAS No. 6310-75-4](/img/structure/B14724104.png)
2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol is a complex organic compound known for its unique structure and potential applications in various fields. This compound is a Schiff base, which is formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility and have been extensively studied for their biological and chemical properties .
Preparation Methods
The synthesis of 2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol typically involves the condensation reaction between o-phenylenediamine and 5-nitrosalicaldehyde . The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol. The reaction mixture is refluxed for several hours, and the product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It has shown potential as an antibacterial agent, particularly against E.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent due to its biological activity.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of this compound involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, its antibacterial activity is thought to be due to its ability to bind to bacterial proteins and inhibit their function . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Properties
CAS No. |
6310-75-4 |
|---|---|
Molecular Formula |
C20H26N4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[(2-hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol |
InChI |
InChI=1S/C20H26N4O2/c25-19-7-3-1-5-17(19)15-23-13-11-21-9-10-22-12-14-24-16-18-6-2-4-8-20(18)26/h1-8,15-16,21-22,25-26H,9-14H2 |
InChI Key |
DSIPJYFJXDMVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCNCCNCCN=CC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid](/img/structure/B14724025.png)

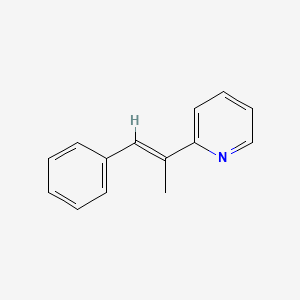
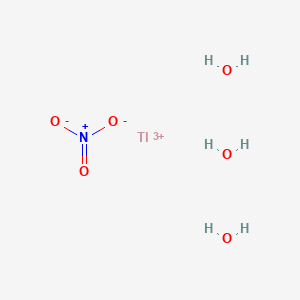
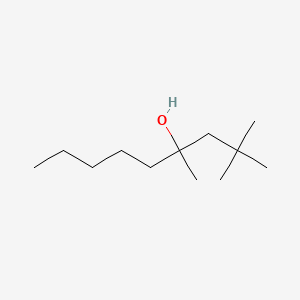
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)

![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
